
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidin-2-one ring and an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. This one-pot reaction leads to the formation of the desired compound, confirmed by IR and 1H NMR methods . Another approach includes the dehydration of hydrazines to form 1,3,4-oxadiazoles, which can then be further reacted to form the target compound .
化学反応の分析
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be selectively synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . Common reagents used in these reactions include oxidants and additives that facilitate the formation of either pyrrolidin-2-ones or 3-iodopyrroles . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. It has been studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties . In medicinal chemistry, 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one derivatives have shown promise as enzyme inhibitors and cytotoxic agents . Additionally, the compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents.
作用機序
The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding and interact with nucleic acids, enzymes, and proteins . This interaction can inhibit the activity of specific enzymes, such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound’s ability to inhibit multiple targets makes it a versatile agent in drug development.
類似化合物との比較
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives and pyrrolidine-based compounds. Similar compounds include 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones, which also exhibit significant biological activities
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c10-5-1-4(2-7-5)6-9-8-3-11-6/h3-4H,1-2H2,(H,7,10) |
InChIキー |
GOCIVSLGYNZJLZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)C2=NN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



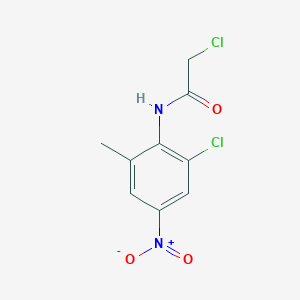
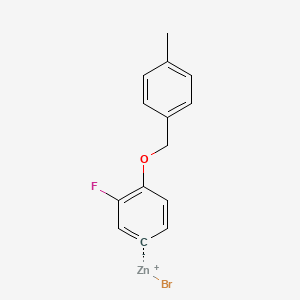
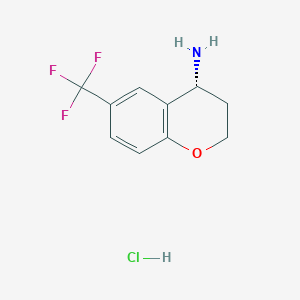
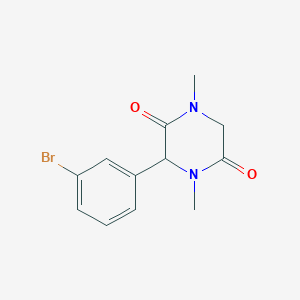
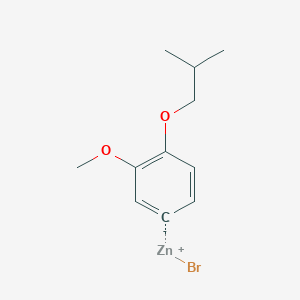
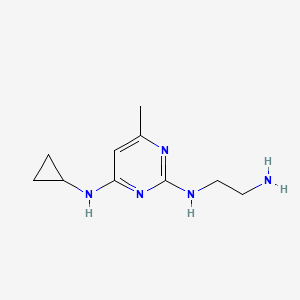
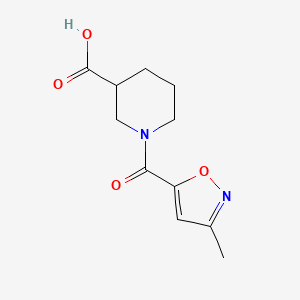
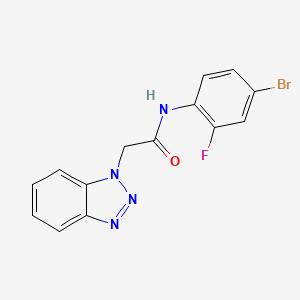
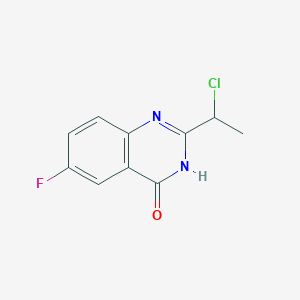
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)
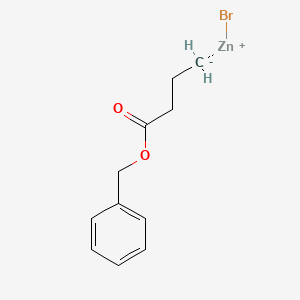
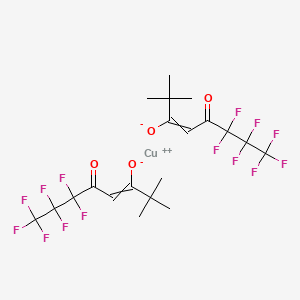
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
